(H-Gly-Cys-OH)2
Overview
Description
The compound (H-Gly-Cys-OH)2
is a dipeptide found in plasma and urine. It is generated during the catabolism of glutathione. Cysteinylglycine has been suggested to induce oxidative stress and lipid peroxidation, leading to the development of human cancers .
Synthesis Analysis
The synthesis of peptides like This compound
is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at low cost, which is a result of the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS .
Molecular Structure Analysis
The molecular structure of This compound
can be analyzed using tools like PepDraw or ChemSpider . These tools can provide insights into the primary structure of the peptide and calculate theoretical peptide properties.
Chemical Reactions Analysis
The chemical reactions involving This compound
can be complex. For instance, the peptide ligation in water, which is a key reaction in both chemistry and biology, can be achieved through a chemoselective, high-yielding α-aminonitrile ligation that exploits only prebiotically plausible molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of This compound
can be obtained from databases like PubChem and Chemsrc . For instance, the molecular formula of This compound
is C10H18N4O6S2
and its molecular weight is 354.4
.
Scientific Research Applications
Understanding Reaction Mechanisms
Hydrogen Abstraction Reactions in Amino Acids : A study by Owen et al. (2012) explored how hydroxyl radicals could initiate the unfolding of amino acids like Glycine (Gly) and Cysteine (Cys), which are components of "(H-Gly-Cys-OH)₂". This research is significant for understanding peptide and protein folding, with implications in diseases like Alzheimer's.
Reaction of Hydroxyl Radicals with Glutathione : Sjöberg, Eriksen, and Révész (1982) studied the reaction of hydroxyl radicals with glutathione (which includes Gly and Cys) in aqueous solutions. This research provides insights into how these amino acids interact with radicals, impacting our understanding of oxidative stress in biological systems (Sjöberg et al., 1982).
Chemical Synthesis and Properties
Synthesis and Acid Ionization Constants : The synthesis and acid ionization constants of cyclic cystine peptides, including those with Gly and Cys, were investigated by Horvat et al. (2009). This research contributes to the field of peptide chemistry, particularly in understanding the properties of peptides like "(H-Gly-Cys-OH)₂" (Horvat et al., 2009).
Glycine-Functionalized Nanoparticles : Glycine-functionalized copper(ii) hydroxide nanoparticles demonstrated superoxide dismutase activity, as studied by Korschelt et al. (2017). This application is notable for its potential use in biotechnology and environmental chemistry, showcasing the utility of glycine in nano-scale applications (Korschelt et al., 2017).
Environmental and Health Implications
- Environmental Implications of Hydroxyl Radicals : The role of hydroxyl radicals in the environment, including their interactions with organic pollutants, was comprehensively reviewed by Gligorovski et al. (2015). This research is relevant for understanding how amino acids like Gly and Cys in "(H-Gly-Cys-OH)₂" could be involved in environmental oxidative processes (Gligorovski et al., 2015).
Future Directions
The future directions in the research of (H-Gly-Cys-OH)2
could involve further exploration of its role in inducing oxidative stress and lipid peroxidation, and its potential implications in the development of human cancers . Additionally, advancements in peptide synthesis methods could also open up new avenues for the production and application of This compound
.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-[[2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXRJMTJAKHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308411 | |
Record name | NSC203777 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-52-7 | |
Record name | NSC203777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC203777 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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